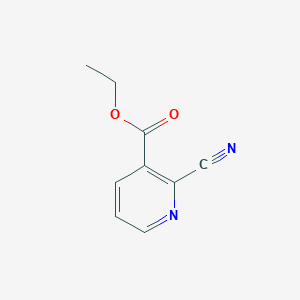

Ethyl 2-cyanonicotinate

Vue d'ensemble

Description

Ethyl 2-cyanonicotinate is a chemical compound that belongs to the class of nicotinate esters. It consists of a nicotinate group attached to a cyanide group and an ethyl group at different positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyanonicotinate typically involves the reaction of ethyl nicotinate with cyanide sources. One common method includes the reaction of ethyl nicotinate with zinc cyanide in the presence of a palladium catalyst under anhydrous conditions. The reaction is carried out at elevated temperatures, usually around 120°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and the use of green chemistry principles are being explored to make the production process more environmentally friendly .

Analyse Des Réactions Chimiques

Knoevenagel Condensation

Ethyl 2-cyanonicotinate participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated intermediates. This reaction is catalyzed by bases such as 1,8-diazabicycloundec-7-ene (DBU) and typically occurs in dichloromethane (CH₂Cl₂) under mild conditions .

Example Reaction:

-

Reactants: this compound + aromatic aldehyde (e.g., p-nitrobenzaldehyde)

-

Conditions: DBU (20 mol%), CH₂Cl₂, molecular sieves (4 Å), room temperature

-

Product: α,β-unsaturated nitrile derivatives

-

Yield: Reported yields for analogous reactions range from 60–85% depending on substituents .

Aza-Michael Addition

The electron-deficient pyridine ring facilitates aza-Michael additions with amines or enamines. This reactivity is critical for constructing nitrogen-containing heterocycles, such as tetrahydroquinolines .

Mechanistic Pathway:

-

Knoevenagel condensation generates an α,β-unsaturated intermediate.

-

Sequential aza-Michael addition with 2-alkenyl anilines forms fused tetrahydroquinoline scaffolds.

Key Observations:

-

Steric and electronic effects of substituents on the pyridine ring influence regioselectivity.

-

Reactions proceed efficiently at room temperature with DBU as a base .

Nucleophilic Substitution

The electron-withdrawing cyano group activates the pyridine ring toward nucleophilic substitution at specific positions. For example:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Chlorination at C4 | POCl₃, reflux | Ethyl 4-chloro-2-cyanonicotinate | ~75% |

| Alkylation with tert-butyl | tert-butyl alcohol, acid catalysis | Ethyl 2-cyano-5-tert-butylnicotinate | ~65% |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Yields 2-cyanonicotinic acid.

-

Basic Hydrolysis: Produces the sodium salt, which can be acidified to the free acid.

Conditions:

-

Acidic: 6M HCl, reflux, 6–8 hours.

-

Basic: NaOH (aq.), ethanol, reflux, 4–6 hours.

Cyclization Reactions

This compound serves as a precursor in cyclization reactions to form polycyclic structures. For instance, reaction with hydrazines generates pyrazolo[3,4-b]pyridine derivatives, which are pharmacologically relevant.

Example:

-

Reactants: this compound + hydrazine hydrate

-

Conditions: Ethanol, reflux, 12 hours

-

Product: Pyrazolo[3,4-b]pyridine-5-carboxylate

-

Yield: ~70%

Catalytic Hydrogenation

The cyano group can be reduced to an amine under hydrogenation conditions:

-

Catalyst: Pd/C or Raney Ni

-

Conditions: H₂ (1–3 atm), ethanol, 50–80°C

-

Product: Ethyl 2-aminonicotinate

Applications De Recherche Scientifique

Chemistry

Ethyl 2-cyanonicotinate serves as a crucial building block for synthesizing various heterocyclic compounds. It has been utilized in the production of pharmaceuticals and agrochemicals due to its functional groups that allow for diverse chemical transformations. Notable derivatives synthesized from this compound include:

- Anticonvulsants: Such as valproic acid.

- Antibiotics: Including trimethoprim, which is used in combination therapies for bacterial infections.

- Antifungal Agents: Potential development of new antifungal drugs through structural modifications .

Biology

Research has indicated that this compound possesses potential biological activities, particularly:

- Cytochrome P450 Inhibition: The compound acts as an inhibitor of CYP1A2, an enzyme involved in drug metabolism. This interaction could significantly impact the pharmacokinetics of various drugs.

- Antimicrobial Properties: Preliminary studies suggest weak antifungal activity against certain strains, indicating its potential as an antimicrobial agent .

Medicine

Ongoing research focuses on the compound's role as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development .

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of this compound, researchers tested various fungal strains and found that while the compound exhibited some inhibitory effects, further optimization and structural modifications could enhance its activity. This study highlights the need for ongoing research to fully understand and exploit the compound's potential .

Case Study 2: Cytochrome P450 Inhibition

A detailed investigation into the inhibitory effects on CYP1A2 revealed that this compound could significantly alter the metabolism of drugs processed by this enzyme. This finding underscores its importance in pharmacological contexts, particularly regarding drug interactions and safety profiles .

Mécanisme D'action

The mechanism of action of Ethyl 2-cyanonicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate biological responses. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl nicotinate: Lacks the cyanide group and has different reactivity and applications.

Ethyl 2-aminonicotinate: Formed by the reduction of Ethyl 2-cyanonicotinate and has distinct biological activities.

Ethyl 2-chloronicotinate: Contains a chlorine atom instead of a cyanide group and exhibits different chemical properties

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Activité Biologique

Ethyl 2-cyanonicotinate (C₉H₈N₂O₂) is a pyridine derivative notable for its potential biological activities and applications in medicinal chemistry. With a molecular weight of 176.17 g/mol, this compound features both a cyano group and an ester group, making it a versatile building block in organic synthesis. Its synthesis typically involves the reaction of ethyl cyanoacetate with pyridine N-oxide, often facilitated by a Lewis acid catalyst.

- Chemical Formula: C₉H₈N₂O₂

- Molecular Weight: 176.17 g/mol

- Physical State: White crystalline solid

- Solubility: Soluble in various organic solvents

Biological Activity

This compound has been studied for several biological activities, particularly its potential as a pharmacological agent. Key areas of interest include:

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition could significantly affect the pharmacokinetics of various drugs. Understanding this interaction is crucial for evaluating drug interactions and therapeutic efficacy.

2. Antimicrobial Properties

Studies have shown that this compound exhibits weak antifungal activity against certain strains, suggesting potential antimicrobial properties worth further exploration. The compound's structural similarities to other biologically active compounds raise interest in its broader antimicrobial potential.

The mechanism of action for this compound is still under investigation but appears to involve:

- Enzyme Interaction: Inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation: Potential interaction with biological receptors to influence cellular responses.

These mechanisms are critical for understanding how the compound may exert its biological effects and its potential therapeutic applications .

Comparative Analysis with Similar Compounds

This compound shares structural features with several related compounds, which can be compared based on their biological activities and functional groups:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 2-cyanoisonicotinate | C₉H₈N₂O₂ | Similar structure; potential antimicrobial activity |

| Ethyl 5-hydroxy-2-methylnicotinate | C₉H₉N₂O₃ | Contains a hydroxyl group; studied for neuroprotective effects |

| Ethyl 3-cyano-4-pyridinecarboxylate | C₉H₈N₂O₃ | Explored for anti-inflammatory properties |

This table illustrates how this compound's unique combination of functional groups contributes to its distinct biological profile compared to similar compounds.

Case Study: Antifungal Activity

In a study examining the antifungal properties of this compound, researchers tested various fungal strains and found that while the compound exhibited some inhibitory effects, further optimization and structural modifications could enhance its activity.

Research Findings: Cytochrome P450 Inhibition

A detailed investigation into the inhibitory effects on CYP1A2 revealed that this compound could significantly alter the metabolism of drugs processed by this enzyme. This finding underscores the importance of considering this compound in pharmacological contexts, particularly regarding drug interactions and safety profiles.

Propriétés

IUPAC Name |

ethyl 2-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWFXMHARNHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508779 | |

| Record name | Ethyl 2-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75358-90-6 | |

| Record name | Ethyl 2-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75358-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.